molecular formula C9H10N2O B2864885 4-Isopropoxypicolinonitrile CAS No. 1340172-35-1

4-Isopropoxypicolinonitrile

Cat. No.: B2864885
CAS No.: 1340172-35-1
M. Wt: 162.192
InChI Key: YMLVUGBHFSRHHA-UHFFFAOYSA-N
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Description

4-Isopropoxypicolinonitrile is a chemical compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. It is characterized by its molecular structure, which includes an isopropoxy group attached to a picolinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxypicolinonitrile typically involves the reaction of 4-chloropicolinonitrile with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The general reaction scheme is as follows: [ \text{4-Chloropicolinonitrile} + \text{Isopropyl Alcohol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} + \text{KCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The isopropoxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of 4-isopropoxybenzaldehyde or 4-isopropoxyacetophenone.

    Reduction: Formation of 4-isopropoxypicolinamine.

    Substitution: Formation of various substituted picolinonitriles depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Isopropoxypicolinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The isopropoxy group and nitrile functionality play crucial roles in its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

4-Isopropoxypicolinonitrile can be compared with other similar compounds, such as:

    4-Methoxypicolinonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Ethoxypicolinonitrile: Similar structure but with an ethoxy group instead of an isopropoxy group.

    4-Butoxypicolinonitrile: Similar structure but with a butoxy group instead of an isopropoxy group.

Uniqueness: The isopropoxy group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-propan-2-yloxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7(2)12-9-3-4-11-8(5-9)6-10/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLVUGBHFSRHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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